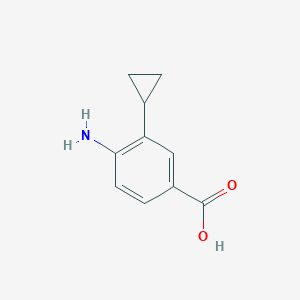

4-Amino-3-cyclopropylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQENRSYKXKPHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301300341 | |

| Record name | 4-Amino-3-cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754165-50-9 | |

| Record name | 4-Amino-3-cyclopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754165-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301300341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-cyclopropylbenzoic Acid: Properties, Characteristics, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and characteristics of 4-Amino-3-cyclopropylbenzoic acid. Due to the limited publicly available experimental data for this specific compound, this guide also presents a detailed comparative analysis with the well-characterized and structurally related molecule, 4-Aminobenzoic acid (PABA). This approach allows for informed predictions of the physicochemical properties, spectroscopic characteristics, and potential biological activities of this compound, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 754165-50-9 |

| CAS Number (HCl salt) | 184163-45-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Molecular Weight (HCl salt) | 213.66 g/mol |

Table 2: Physicochemical Properties of 4-Aminobenzoic Acid (PABA)

| Property | Value | Citation |

| CAS Number | 150-13-0 | [1] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 187-189 °C | [1][2] |

| Boiling Point | 340 °C (decomposes) | [2] |

| Solubility in Water | 4.7 g/L (at 20 °C) | [1] |

| pKa (carboxyl group) | 4.88 | [2] |

| pKa (amino group) | 2.42 | [2] |

The introduction of a cyclopropyl group at the 3-position of the benzoic acid ring is anticipated to increase the lipophilicity of the molecule compared to PABA. This could influence its solubility in various solvents and its ability to cross biological membranes. The steric bulk of the cyclopropyl group may also have a modest impact on the acidity of the carboxylic acid and the basicity of the amino group.

Spectroscopic Characteristics

Detailed experimental spectra for this compound are not widely published. However, its expected spectroscopic features can be predicted based on its structure and by comparison with PABA.

Table 3: Spectroscopic Data for 4-Aminobenzoic Acid (PABA)

| Technique | Key Peaks / Signals | Citation |

| ¹H NMR (DMSO-d₆) | δ 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) | [3] |

| ¹³C NMR (DMSO-d₆) | δ 167.9, 153.5, 131.7, 117.3, 113.0 | [3] |

| FT-IR (KBr) | 3460 cm⁻¹ (asymmetric NH₂ stretch), 3363 cm⁻¹ (symmetric NH₂ stretch), 1662 cm⁻¹ (C=O stretch) | [4] |

For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl group (a complex multiplet in the upfield region, typically 0.5-1.5 ppm) in addition to the aromatic protons. The aromatic region will be more complex than that of PABA due to the substitution pattern. In the IR spectrum, the characteristic peaks for the amino and carboxylic acid groups will be present, with potential minor shifts due to the electronic influence of the cyclopropyl substituent.

Synthesis and Reactivity

Plausible Synthetic Route

A plausible synthetic pathway for this compound can be conceptualized through standard organic reactions. A potential route is outlined below.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 4-Amino-3-cyclopropylbenzoic acid, a molecule of interest to researchers and professionals in drug development. The described multi-step synthesis involves the protection of functional groups, a key bromination step, a palladium-catalyzed cross-coupling reaction, and final deprotection to yield the target compound. All quantitative data is summarized for clarity, and detailed experimental protocols for each critical step are provided.

Synthesis Strategy

The synthesis of this compound can be achieved through a four-step sequence starting from the commercially available 4-aminobenzoic acid. The core of this strategy involves the introduction of a bromine atom at the 3-position of the aromatic ring, followed by a Suzuki-Miyaura cross-coupling reaction to install the cyclopropyl group. To prevent unwanted side reactions, the carboxylic acid and amino functionalities are transiently protected.

The overall synthetic pathway is depicted below:

Figure 1: Proposed four-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Yield (%) |

| 1 | Esterification | 4-Aminobenzoic acid | Methyl 4-aminobenzoate | Methanol, Sulfuric acid (catalytic), Reflux | ~95 |

| 2 | Bromination | Methyl 4-aminobenzoate | Methyl 4-amino-3-bromobenzoate | N-Bromosuccinimide, Dimethylformamide, Room Temperature | ~85 |

| 3 | Suzuki-Miyaura Coupling | Methyl 4-amino-3-bromobenzoate | Methyl 4-amino-3-cyclopropylbenzoate | Cyclopropylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C | ~70-80 |

| 4 | Hydrolysis | Methyl 4-amino-3-cyclopropylbenzoate | This compound | Sodium hydroxide, Methanol/Water, Reflux | >90 |

Experimental Protocols

Step 1: Synthesis of Methyl 4-aminobenzoate (Esterification)

Methodology:

-

To a solution of 4-aminobenzoic acid (10.0 g, 72.9 mmol) in methanol (150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL) while cooling in an ice bath.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-aminobenzoate as a white solid.

Figure 2: Workflow for the esterification of 4-aminobenzoic acid.

Step 2: Synthesis of Methyl 4-amino-3-bromobenzoate (Bromination)

Methodology:

-

Dissolve methyl 4-aminobenzoate (5.0 g, 33.1 mmol) in dimethylformamide (DMF, 50 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (NBS) (6.2 g, 34.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield methyl 4-amino-3-bromobenzoate.

Step 3: Synthesis of Methyl 4-amino-3-cyclopropylbenzoate (Suzuki-Miyaura Coupling)

Methodology:

-

In a Schlenk flask, combine methyl 4-amino-3-bromobenzoate (2.0 g, 8.7 mmol), cyclopropylboronic acid (1.1 g, 13.0 mmol), and potassium carbonate (3.6 g, 26.1 mmol).

-

Add a solution of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 318 mg, 0.435 mmol) in a mixture of dioxane (40 mL) and water (10 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 8-12 hours under an argon atmosphere. Monitor the reaction by TLC.

-

Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite, and wash the Celite with ethyl acetate.

-

Wash the filtrate with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain methyl 4-amino-3-cyclopropylbenzoate.

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step 4: Synthesis of this compound (Hydrolysis)

Methodology:

-

Dissolve methyl 4-amino-3-cyclopropylbenzoate (1.0 g, 5.23 mmol) in a mixture of methanol (20 mL) and water (10 mL) in a round-bottom flask.

-

Add sodium hydroxide (0.42 g, 10.5 mmol) to the solution.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 4-5 with 1 M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

This comprehensive guide provides a robust and reproducible pathway for the synthesis of this compound, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery. The provided protocols can be adapted and optimized for specific laboratory conditions and scales.

In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid

Disclaimer: The requested compound, "4-Amino-3-cyclopropylbenzoic acid," is not well-characterized in publicly available scientific literature, and a specific CAS number could not be identified. This guide therefore focuses on the structurally similar and well-documented compound, 4-Amino-3-(cyclopropylmethoxy)benzoic acid , CAS Number: 1154383-17-1 .

Introduction

4-Amino-3-(cyclopropylmethoxy)benzoic acid is a substituted benzoic acid derivative of interest to researchers in medicinal chemistry and drug development. Its structure, featuring an amino group, a carboxylic acid, and a cyclopropylmethoxy side chain, presents a versatile scaffold for the synthesis of more complex molecules. Such compounds are often explored for their potential as intermediates in the development of novel therapeutic agents. The unique combination of functional groups allows for a variety of chemical modifications, making it a valuable building block in the design of compounds with specific biological activities.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Amino-3-(cyclopropylmethoxy)benzoic acid.

| Property | Value | Reference |

| CAS Number | 1154383-17-1 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid

A common synthetic route to 4-Amino-3-(cyclopropylmethoxy)benzoic acid involves a multi-step process starting from commercially available precursors. The following is a representative experimental protocol.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-3-(cyclopropylmethoxy)benzoic acid

-

To a solution of 4-nitro-3-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

To this mixture, add (bromomethyl)cyclopropane.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with an acid such as hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 4-nitro-3-(cyclopropylmethoxy)benzoic acid.

Step 2: Synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid

-

Dissolve the 4-nitro-3-(cyclopropylmethoxy)benzoic acid from the previous step in a solvent like ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using tin(II) chloride, heat the reaction mixture at reflux for several hours.

-

Upon completion of the reaction, cool the mixture and neutralize it with a base, for example, a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-3-(cyclopropylmethoxy)benzoic acid.

Synthesis Workflow Diagram

References

The Elusive Solubility Profile of 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a novel compound is a critical first step in the journey from discovery to clinical application. This technical guide addresses the solubility of 4-Amino-3-cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry. Despite a comprehensive search of available scientific literature and databases, no specific quantitative solubility data for this compound could be found. This suggests that this compound may be a novel entity with limited published research.

In the absence of direct data, this guide provides valuable context by summarizing the solubility of structurally similar substituted benzoic acids, detailing established experimental protocols for solubility determination, and exploring potential biological activities based on related compounds. This information will empower researchers to design appropriate experimental plans for characterizing this compound.

Understanding Solubility: Insights from Structurally Related Benzoic Acids

The solubility of a compound is influenced by its molecular structure, including the presence of functional groups and the overall lipophilicity. For this compound, the amino and carboxylic acid groups are expected to contribute to its aqueous solubility, while the cyclopropyl and benzene rings will influence its solubility in organic solvents.

To provide a frame of reference, the following table summarizes the solubility of various substituted benzoic acids in different solvents. This data, compiled from the IUPAC-NIST Solubility Data Series and other sources, highlights the impact of different substituents on solubility.[1][2][3]

| Compound | Solvent | Temperature (°C) | Solubility ( g/100g Solvent) |

| Benzoic Acid | Water | 25 | 0.34 |

| Benzoic Acid | Ethanol | 25 | 45.5 |

| Benzoic Acid | Acetone | 25 | 55.6 |

| 4-Aminobenzoic Acid | Water | 25 | 0.59 |

| 4-Aminobenzoic Acid | Ethanol | 25 | 4.8 |

| 3-Aminobenzoic Acid | Water | 25 | 0.59 |

| 2-Aminobenzoic Acid | Water | 25 | 0.78 |

| 4-Nitrobenzoic Acid | Water | 25 | 0.04 |

| 4-Hydroxybenzoic Acid | Water | 25 | 0.57 |

Note: This table presents a selection of data for illustrative purposes. Researchers should consult the original sources for comprehensive datasets.

Experimental Protocol for Determining Solubility

A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in a given solvent.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

The solid compound of interest (e.g., this compound)

-

Selected solvent(s) of high purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required for equilibration can vary and may need to be determined empirically (e.g., 24-72 hours).

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds. Dry the sample to a constant weight.

-

Calculation: The solubility is calculated as the mass of the dried solute per unit mass or volume of the solvent.

Solubility Determination Workflow

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound is available, the activities of structurally similar compounds can provide clues to its potential therapeutic applications. For instance, derivatives of 4-aminobenzoic acid are known to possess a range of biological activities. Notably, 4-Amino-3-nitrobenzoic acid has been investigated for its antimicrobial properties and as a potential inhibitor of trans-sialidase, an enzyme involved in the pathogenesis of Chagas disease.[4] Furthermore, various 4-amino-3-substituted benzoic acid derivatives have shown activity as central nervous system agents.[5]

Based on the known activities of related compounds, a hypothetical signaling pathway that could be modulated by a molecule like this compound is presented below. This diagram illustrates a generic pathway where an inhibitor might block an enzyme crucial for a pathogen's survival or a key signaling cascade in a disease state.

References

- 1. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 4-Amino-3-cyclopropylbenzoic Acid Remains Elusive in Public Databases

A comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for the compound 4-Amino-3-cyclopropylbenzoic acid has yielded no specific results. Publicly available scientific databases and chemical literature do not appear to contain published characterization data for this specific molecule.

While information on structurally related compounds—such as 4-aminobenzoic acid, 4-amino-3-hydroxybenzoic acid, and 4-amino-3-methylbenzoic acid—is accessible, this data is not directly applicable to the target compound due to the unique electronic and steric influences of the cyclopropyl group. Spectroscopic values are highly sensitive to the molecular structure, and thus, data from analogues cannot be used for definitive identification or characterization of this compound.

For researchers and drug development professionals requiring this information, the synthesis and subsequent spectroscopic analysis of this compound would be necessary to generate the required data. A general workflow for such a characterization process is outlined below.

General Experimental Workflow for Spectroscopic Analysis

A logical workflow for the spectroscopic analysis of a newly synthesized compound like this compound is depicted in the following diagram. This process ensures the identity and purity of the compound are accurately determined.

Caption: A general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols for Spectroscopic Analysis

Below are detailed, generalized methodologies for the key spectroscopic techniques that would be employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR)

-

Sample Preparation: Approximately 5-10 mg of the purified compound would be dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrumentation: Data would be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: A standard proton experiment would be run, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to be recorded include chemical shifts (δ) in ppm, signal multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hz, and signal integrations.

-

-

¹³C NMR (Carbon-13 NMR)

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.

-

Instrumentation: The same NMR spectrometer would be used.

-

Data Acquisition: A proton-decoupled ¹³C experiment would be performed to obtain singlets for each unique carbon atom. The chemical shifts (δ) in ppm would be recorded. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) could be run to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used where a small amount of the solid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

-

Data Acquisition: The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The positions of absorption bands (in wavenumbers, cm⁻¹) would be recorded and correlated to the presence of specific functional groups (e.g., N-H stretches for the amine, O-H and C=O stretches for the carboxylic acid, C-H stretches for the aromatic and cyclopropyl groups).

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample would be prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source would be ideal.

-

Data Acquisition: The sample would be introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) would be determined with high precision. This allows for the calculation of the elemental formula. Further fragmentation (MS/MS) could be performed to aid in structural elucidation.

Should experimental data for this compound become publicly available, a detailed technical guide with specific data tables and analysis could be compiled. At present, any such analysis would be purely predictive.

Unveiling 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-cyclopropylbenzoic acid, a substituted aromatic carboxylic acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropyl group ortho to an amino substituent, imparts specific conformational constraints and electronic properties that are attractive for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and detailed synthetic methodologies for this compound, catering to researchers and professionals in the field of drug development.

Introduction and Historical Context

The discovery of this compound is intrinsically linked to its utility as a key intermediate in the synthesis of more complex pharmacologically active molecules. While a definitive "discovery" in the traditional sense is not prominently documented in publicly available literature, its appearance in patent literature signifies its importance as a scaffold in the development of novel therapeutics.

The earliest significant disclosures of related compounds and plausible synthetic routes appear in patents focused on the development of kinase inhibitors and other targeted therapies. For instance, patent literature from the early 21st century onwards describes the synthesis of various substituted aminobenzoic acids as crucial components for building larger drug candidates. The specific substitution pattern of a 4-amino group and a 3-cyclopropyl group likely arose from structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The cyclopropyl group, in particular, is a well-regarded bioisostere for larger alkyl groups or phenyl rings, offering a means to probe steric and electronic requirements of a biological target while maintaining favorable physicochemical properties.

Physicochemical and Spectroscopic Data

Due to the limited availability of published characterization data for the free acid, the following table summarizes the key properties of its hydrochloride salt and provides predicted data for the free acid based on analogous compounds.

| Property | Value (Hydrochloride Salt) | Predicted Value (Free Acid) |

| CAS Number | 184163-45-9 | - |

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 213.66 g/mol | 177.20 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not reported | Not reported |

| Solubility | Soluble in polar solvents | Sparingly soluble in water |

| ¹H NMR (DMSO-d₆) | Not publicly available | See predicted spectrum below |

| ¹³C NMR (DMSO-d₆) | Not publicly available | See predicted spectrum below |

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆) of this compound: δ 7.65 (d, J=2.0 Hz, 1H), 7.50 (dd, J=8.4, 2.0 Hz, 1H), 6.70 (d, J=8.4 Hz, 1H), 5.50 (s, 2H, NH₂), 1.90-1.80 (m, 1H), 0.95-0.85 (m, 2H), 0.70-0.60 (m, 2H).

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆) of this compound: δ 167.5, 148.0, 131.5, 129.0, 120.0, 115.0, 114.5, 10.0, 7.0.

Note: These are predicted spectra based on known chemical shifts for similar structures and should be confirmed by experimental data.

Detailed Experimental Protocols

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Procedures

Step 1: Esterification of 4-Bromo-3-nitrobenzoic acid

-

Reaction:

-

Procedure: To a solution of 4-bromo-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), is added concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then heated to reflux and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford methyl 4-bromo-3-nitrobenzoate.

Step 2: Suzuki Coupling

-

Reaction:

Step 3: Reduction of the Nitro Group

-

Reaction:

-

Procedure: Methyl 4-cyclopropyl-3-nitrobenzoate (1.0 eq) is dissolved in methanol (15 vol), and 10% palladium on carbon (10% w/w) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give methyl 4-amino-3-cyclopropylbenzoate, which can be used in the next step without further purification.

Step 4: Hydrolysis of the Ester

-

Reaction:

-

Procedure (Basic Hydrolysis): To a solution of methyl 4-amino-3-cyclopropylbenzoate (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 10 vol) is added lithium hydroxide monohydrate (2.0 eq). The reaction mixture is stirred at room temperature for 6-8 hours. The reaction is monitored by TLC. After completion, the organic solvent is removed under reduced pressure. The aqueous layer is acidified to pH 4-5 with 1N HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Procedure (Acidic Hydrolysis): The ester can also be hydrolyzed by refluxing in a mixture of concentrated hydrochloric acid and water. The resulting hydrochloride salt can be isolated and, if necessary, neutralized to obtain the free acid.

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations.

An In-depth Technical Guide to 4-Amino-3-cyclopropylbenzoic Acid Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a well-established building block in medicinal chemistry, serves as a versatile scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide focuses on the derivatives and analogs of a specific PABA variant, 4-Amino-3-cyclopropylbenzoic acid . The introduction of a cyclopropyl group at the 3-position is of significant interest as the cyclopropyl moiety, a small, strained ring system, can impart unique conformational constraints and electronic properties to a molecule.[3] This can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles.

This guide will provide a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives and related analogs, offering valuable insights for researchers and drug development professionals.

Synthesis of this compound and Its Analogs

The synthesis of this compound is not widely reported, suggesting its novelty as a scaffold. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles.[4][5]

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is outlined below. This multi-step synthesis involves the introduction of the cyclopropyl group onto an aromatic ring, followed by functional group manipulations.

Caption: Proposed multi-step synthesis of this compound.

General Synthesis of 4-Aminobenzoic Acid Analogs

The synthesis of various 4-aminobenzoic acid analogs typically involves standard organic reactions such as esterification, amidation, and nucleophilic aromatic substitution on appropriately substituted precursors.

Experimental Protocol: General Procedure for the Synthesis of Schiff Base Derivatives of 4-Aminobenzoic Acid [6]

-

Dissolve 4-aminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulfonic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activities and Quantitative Data

Derivatives of 4-aminobenzoic acid have been extensively studied for their diverse biological activities. The introduction of various substituents on the aromatic ring and modifications of the amino and carboxylic acid groups have led to the discovery of potent antimicrobial and anticancer agents.[7][8][9]

Antimicrobial Activity

Many 4-aminobenzoic acid derivatives, particularly Schiff bases, have shown significant activity against a range of bacterial and fungal pathogens.[7][8][9] The mechanism of action is often attributed to the inhibition of essential metabolic pathways in microorganisms, such as folate synthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 4-Aminobenzoic Acid Derivatives

| Compound ID | Substituent | Test Organism | MIC (µM) | Reference |

| 1a | 2-Hydroxybenzylideneamino | Staphylococcus aureus | >500 | [10] |

| 1c | 5-Chloro-2-hydroxybenzylideneamino | Staphylococcus aureus | 125 | [10] |

| 1e | 5-Iodo-2-hydroxybenzylideneamino | Staphylococcus aureus | 62.5 | [10] |

| PABA-Ester-1 | Ethyl ester | Bacillus subtilis | 2.11 | [11] |

| PABA-Amide-1 | N-Phenyl amide | Escherichia coli | >100 | [12] |

| PABA-Schiff-Base-1 | 3-Bromo benzylideneamino | Bacillus subtilis | 2.11 | [11] |

Anticancer Activity

Several analogs of 4-aminobenzoic acid have demonstrated cytotoxic effects against various cancer cell lines.[9][13] The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.

Table 2: IC50 Values of Selected 4-Aminobenzoic Acid Derivatives against Cancer Cell Lines

| Compound ID | Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| PABA-SB-1r | 5-Nitrofurfurylideneamino | HepG2 (Liver) | 15.0 | [7][8][9][10] |

| PABA-SB-1j | 5-tert-Butyl-2-hydroxybenzylideneamino | HepG2 (Liver) | 35.2 | [10] |

| PABA-SB-1n | 3,5-Dichloro-2-hydroxybenzylideneamino | HepG2 (Liver) | 28.7 | [10] |

| Benzoyl-PABA-1 | Benzoyl | MDA-MB-231 (Breast) | 1.22 | [14] |

| Amide-PABA-2 | N-(4-chlorophenyl) | HT-29 (Colon) | 3.9 | [8] |

| Cholinesterase-Inhibitor-1 | Benzylaminobenzoic acid | (BChE) | 2.67 | [13] |

Experimental Protocols for Biological Assays

Protocol for MTT Assay for Anticancer Activity[2][15][16][17]

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol for Broth Microdilution Antimicrobial Susceptibility Testing[18][19][20][21][22]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

4-Aminobenzoic acid derivatives have been implicated in the modulation of several key signaling pathways involved in inflammation and cancer.

TNF-α/NF-κB Signaling Pathway

The Tumor Necrosis Factor-alpha (TNF-α) induced Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses.[3][6][15][16][17] Small molecules, including some benzoic acid derivatives, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

Caption: Inhibition of the TNF-α/NF-κB signaling pathway by 4-aminobenzoic acid derivatives.

IL-6/STAT3 Signaling Pathway

The Interleukin-6 (IL-6) activated Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial for cell proliferation and survival.[18][19][20][21][22] Inhibition of this pathway is a key strategy in cancer therapy. Certain aromatic carboxylic acids have shown potential to interfere with this pathway.

Caption: Potential inhibition of the IL-6/JAK/STAT3 signaling pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and proliferation.[23] It is a validated target in oncology, and some 4-aminobenzoic acid derivatives have been designed to inhibit its activity.

Caption: Inhibition of the EGFR signaling pathway by 4-aminobenzoic acid derivatives.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The unique structural features imparted by the cyclopropyl group may lead to enhanced biological activity and improved drug-like properties. The diverse biological activities, including antimicrobial and anticancer effects, highlight the versatility of the 4-aminobenzoic acid scaffold.

Future research in this area should focus on:

-

The development of efficient and scalable synthetic routes for this compound and its derivatives.

-

Comprehensive structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of these compounds.

-

In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these derivatives.

-

In vivo studies to evaluate the efficacy and safety of the most promising candidates in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this exciting class of molecules. The continued investigation of this compound derivatives and analogs holds great promise for the discovery of novel and effective treatments for a range of diseases.

References

- 1. researchhub.com [researchhub.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Multistep Synthesis [www2.chemistry.msu.edu]

- 5. vapourtec.com [vapourtec.com]

- 6. Small Molecules as Anti-TNF Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 12. researchgate.net [researchgate.net]

- 13. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of IL-6/JAK/STAT3 pathway rescues denervation-induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancernetwork.com [cancernetwork.com]

Potential Research Areas for 4-Amino-3-cyclopropylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-cyclopropylbenzoic acid is a novel small molecule with significant untapped potential in medicinal chemistry and materials science. While direct research on this specific compound is limited, its structural motifs—a 4-aminobenzoic acid (PABA) backbone substituted with a cyclopropyl group at the 3-position—suggest a rich landscape for scientific investigation. The PABA core is a well-established pharmacophore, and the introduction of a cyclopropyl ring can significantly modulate a molecule's physicochemical and pharmacological properties. This guide outlines potential research avenues for this compound, drawing insights from structurally related compounds. The proposed areas of investigation include its synthesis, derivatization, and evaluation for various biological activities, supported by detailed, adaptable experimental protocols and conceptual workflows.

Introduction: The Therapeutic Potential of Substituted Aminobenzoic Acids

The 4-aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. The introduction of substituents onto the aromatic ring can fine-tune the molecule's properties, leading to enhanced efficacy, selectivity, and improved pharmacokinetic profiles.

The cyclopropyl group, in particular, is a "bioisostere" often employed in drug design to enhance potency and metabolic stability, and to improve selectivity for the target protein. The strained three-membered ring introduces a unique conformational rigidity and can influence electronic properties, potentially leading to stronger interactions with biological targets. For instance, the cyclopropyl group in related molecules has been suggested to enhance binding affinity to enzymes or receptors.

This technical guide will explore the promising research directions for the novel compound, this compound, by extrapolating from the known synthesis, properties, and applications of its analogues.

Potential Therapeutic Applications

Based on the known biological activities of structurally similar compounds, this compound and its derivatives are promising candidates for several therapeutic areas.

Anti-inflammatory and Analgesic Agents

Derivatives of 4-aminobenzoic acid are known to be key intermediates in the production of analgesics and anti-inflammatory drugs. The related compound, 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid, has been investigated for its potential anti-inflammatory and analgesic effects. This suggests that this compound could serve as a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents.

Anticancer Agents

Recent studies have shown that derivatives of 4-amino-3-chlorobenzoate can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Specifically, certain hydrazine-1-carbothioamide derivatives of this scaffold have demonstrated cytotoxicity in cancer cell lines by targeting EGFR and inducing apoptosis. Given the structural similarities, this compound could be a scaffold for developing new EGFR inhibitors or other anticancer agents. The cyclopropyl group could potentially enhance binding to the ATP-binding pocket of EGFR or other kinases.

Antimicrobial Agents

The 4-aminobenzoic acid core is a known pharmacophore in antimicrobial drugs, most notably the sulfonamides. Furthermore, various amino acid derivatives have shown broad-spectrum antimicrobial activity. The unique electronic and steric properties conferred by the cyclopropyl group could lead to the development of novel antimicrobial agents with activity against drug-resistant bacteria and fungi.

Proposed Synthesis and Derivatization Strategies

The synthesis of this compound is anticipated to be achievable through established organic chemistry methodologies. A plausible synthetic route could involve the introduction of the cyclopropyl group onto a suitably protected 4-aminobenzoic acid derivative.

Retrosynthetic Analysis and Proposed Forward Synthesis

A potential retrosynthetic pathway for this compound is outlined below. The key step would be the introduction of the cyclopropyl group at the 3-position of the benzoic acid ring. This could be achieved via a Suzuki-Miyaura cross-coupling reaction using cyclopropylboronic acid.

Caption: Retrosynthetic analysis for this compound.

Derivatization Workflow

Once synthesized, this compound can be readily derivatized at the amino and carboxylic acid functional groups to generate a library of compounds for biological screening.

Caption: Workflow for the derivatization of this compound.

Physicochemical and Pharmacokinetic Properties of Analogues

The physicochemical properties of substituted aminobenzoic acids are crucial for their biological activity and pharmacokinetic profiles. The table below summarizes key properties of some related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 4-Amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 1.3 |

| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | 1.1 |

| 4-Amino-3-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 1.2 |

| 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid | C₁₄H₁₉NO₂ | 249.31 | 3.2 |

| This compound (Predicted) | C₁₀H₁₁NO₂ | 177.20 | 1.9 |

LogP values are estimated using computational models and serve as an indication of lipophilicity.

Detailed Experimental Protocols (Adapted from Analogues)

The following are detailed, yet adaptable, experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from standard Suzuki-Miyaura coupling procedures and would need to be optimized for the specific substrates.

Objective: To synthesize a 3-cyclopropyl-4-aminobenzoic acid derivative.

Materials:

-

3-Bromo-4-(tert-butoxycarbonylamino)benzoic acid

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

To a reaction vessel, add 3-bromo-4-(tert-butoxycarbonylamino)benzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a 3:1 mixture of 1,4-dioxane and water.

-

Add potassium carbonate (3.0 eq) to the mixture.

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

To a solution of the purified product in dichloromethane, add trifluoroacetic acid (10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify by recrystallization or chromatography to yield this compound.

Biological Assay Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of a compound against EGFR kinase.

Objective: To determine the IC₅₀ value of this compound derivatives against EGFR.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the test compound dilutions to the wells.

-

Add the EGFR kinase and the Poly(Glu, Tyr) substrate to the wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. Based on the extensive research on its analogues, this compound and its derivatives hold significant potential for the development of novel therapeutics in oncology, inflammation, and infectious diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the efficient synthesis of the core molecule, followed by the creation of a diverse chemical library. High-throughput screening of this library against various biological targets will be crucial in uncovering the full therapeutic potential of this exciting new chemical entity. The unique properties conferred by the cyclopropyl group may lead to the discovery of compounds with superior efficacy, selectivity, and pharmacokinetic profiles.

The Emergence of 4-Amino-3-cyclopropylbenzoic Acid: A Novel Scaffold for Drug Discovery

A Technical Whitepaper for Researchers and Drug Development Professionals

The relentless pursuit of novel chemical entities with therapeutic potential has led medicinal chemists to explore unique molecular scaffolds that can provide new avenues for drug design. One such scaffold gaining attention is 4-amino-3-cyclopropylbenzoic acid. This molecule, characterized by a benzoic acid core substituted with an amino group and a sterically demanding cyclopropyl ring, presents a compelling starting point for the development of a new generation of targeted therapies. The rigid cyclopropyl group can confer conformational constraint, potentially leading to enhanced binding affinity and selectivity for biological targets. This in-depth technical guide serves to consolidate the current understanding and future potential of the this compound scaffold in drug discovery.

Physicochemical Properties and Structural Features

The this compound scaffold possesses a unique combination of structural features that make it an attractive candidate for medicinal chemistry campaigns.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.20 g/mol | PubChem |

| Topological Polar Surface Area | 63.3 Ų | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| LogP (Predicted) | 1.8 | PubChem |

The presence of both a hydrogen bond donor (amino group) and acceptor (carboxylic acid), along with a lipophilic cyclopropyl group, provides a balanced profile for potential interactions with biological targets and favorable pharmacokinetic properties.

Synthesis and Derivatization

While specific literature on the synthesis of this compound is limited, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Further derivatization of the core scaffold can be readily achieved at two key positions: the carboxylic acid and the amino group. Standard amide coupling reactions can be employed to introduce a wide variety of substituents at the carboxylic acid moiety, allowing for the exploration of interactions with different sub-pockets of a target protein. The amino group can be acylated or alkylated to further probe the structure-activity relationship (SAR).

Potential Biological Targets and Signaling Pathways

Based on the biological activities of structurally related aminobenzoic acid derivatives, the this compound scaffold holds promise as a modulator of several key biological targets, particularly protein kinases. Various substituted aminobenzoic acids have demonstrated inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2), which are implicated in cancer cell proliferation and survival.

A hypothetical signaling pathway that could be targeted by derivatives of this scaffold is the EGFR signaling cascade, a critical pathway in many cancers.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives (Amide Coupling)

A general workflow for the synthesis and evaluation of derivatives is presented below.

Caption: General experimental workflow for derivative synthesis and evaluation.

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add the desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

Protocol:

-

Prepare a stock solution of the synthesized compound in DMSO.

-

In a 96-well plate, add the recombinant kinase enzyme, the appropriate substrate, and ATP in a suitable assay buffer.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified period.

-

Stop the reaction and quantify the amount of product formed or the remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Representative Biological Data

While specific data for this compound derivatives is not yet widely available, the following table presents hypothetical IC₅₀ values for a series of derivatives against a target kinase, illustrating a potential structure-activity relationship.

| Compound ID | R Group (at carboxylic acid) | Kinase IC₅₀ (nM) |

| Scaffold | -OH | >10,000 |

| Derivative 1 | -NH-phenyl | 5,200 |

| Derivative 2 | -NH-(4-fluorophenyl) | 1,800 |

| Derivative 3 | -NH-(3,4-difluorophenyl) | 750 |

| Derivative 4 | -NH-(4-methoxyphenyl) | 3,500 |

| Derivative 5 | -NH-benzyl | 8,900 |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique structural features offer opportunities for creating potent and selective inhibitors of various biological targets, with a particular potential in the realm of kinase inhibition. The synthetic tractability of the scaffold allows for the generation of diverse chemical libraries to explore structure-activity relationships thoroughly.

Future research should focus on the synthesis and biological evaluation of a focused library of derivatives based on this scaffold. Elucidation of the primary biological targets and the corresponding signaling pathways will be crucial for advancing these compounds into preclinical development. The data presented in this whitepaper, while based on extrapolation from related structures, provides a solid foundation and a strategic roadmap for researchers and drug development professionals to unlock the full therapeutic potential of the this compound scaffold.

Methodological & Application

Synthesis of 4-Amino-3-cyclopropylbenzoic Acid: Application Notes and Protocols for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry. The presence of the cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability, binding affinity, and pharmacological potency of drug candidates. The synthetic route outlined herein is a robust three-step process commencing from commercially available 4-aminobenzoic acid.

Medicinal Chemistry Application Notes

4-Aminobenzoic acid (PABA) and its derivatives are well-established pharmacophores found in a variety of therapeutic agents.[1][2] The introduction of a cyclopropyl moiety at the 3-position of the PABA scaffold offers medicinal chemists a strategic tool for lead optimization. Cyclopropane rings are conformationally constrained and can introduce favorable steric and electronic properties into a molecule.[3]

Derivatives of aminobenzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[2][4][5] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential for exploration in several therapeutic areas:

-

Oncology: As a building block for novel kinase inhibitors or agents targeting other cancer-related pathways.

-

Infectious Diseases: For the development of new antibacterial or antifungal agents.

-

Inflammation and Immunology: As a scaffold for anti-inflammatory compounds.

The protocols provided below detail a reliable synthetic pathway to access this versatile building block for further derivatization and biological evaluation.

Synthetic Workflow Overview

The synthesis of this compound is accomplished through a three-step sequence:

-

Bromination and Esterification: 4-Aminobenzoic acid is first brominated at the 3-position, followed by esterification of the carboxylic acid to protect it during the subsequent cross-coupling reaction.

-

Suzuki-Miyaura Cross-Coupling: The resulting methyl 4-amino-3-bromobenzoate is then coupled with cyclopropylboronic acid using a palladium catalyst.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the desired this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-amino-3-bromobenzoate

This protocol is a two-step, one-pot procedure for the bromination and subsequent esterification of 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Ammonium bromide

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Methanol

-

Thionyl chloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Bromination:

-

To a round-bottom flask containing acetic acid, add 4-aminobenzoic acid (1.0 eq) and ammonium bromide (1.1 eq).

-

Stir the mixture at room temperature.

-

Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirring mixture.

-

Continue stirring at room temperature for 3 hours.[6]

-

-

Esterification:

-

After 3 hours, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.5 eq) to the mixture.

-

Remove the ice bath and heat the reaction mixture to reflux for 24 hours.[7]

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield methyl 4-amino-3-bromobenzoate.

-

Quantitative Data Summary (Literature Values):

| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| 4-Amino-3-bromobenzoic acid | 4-Aminobenzoic acid | NH₄Br, H₂O₂ | Acetic Acid | - | - | [6] |

| Methyl 4-amino-3-bromobenzoate | 4-Amino-3-bromobenzoic acid | SOCl₂, Methanol | Methanol | Good | >97% | [7] |

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-amino-3-cyclopropylbenzoate

This protocol describes the palladium-catalyzed cross-coupling of methyl 4-amino-3-bromobenzoate with cyclopropylboronic acid.

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Methyl 4-amino-3-bromobenzoate

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Solvent (e.g., Toluene, or a mixture of Dioxane and Water)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer with heating

-

Condenser

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add methyl 4-amino-3-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

-

Reaction:

-

Add degassed solvent (e.g., toluene or a 4:1 mixture of dioxane:water) to the flask.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 4-amino-3-cyclopropylbenzoate.

-

Quantitative Data Summary (General Suzuki-Miyaura Coupling):

| Coupling Partners | Catalyst | Base | Solvent | Yield | Reference |

| Aryl Halide + Cyclopropylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Good to Excellent | [8] |

Protocol 3: Hydrolysis of Methyl 4-amino-3-cyclopropylbenzoate

This protocol outlines the saponification of the methyl ester to yield the final product, this compound.

Materials:

-

Methyl 4-amino-3-cyclopropylbenzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl, e.g., 1 M)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Saponification:

-

Dissolve methyl 4-amino-3-cyclopropylbenzoate (1.0 eq) in a mixture of methanol (or THF) and water.

-

Add an excess of sodium hydroxide or lithium hydroxide (e.g., 3-5 eq).

-

Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the aqueous solution to a pH of approximately 4-5 by the slow addition of 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

-

Expected Yield: High (typically >90%).

By following these detailed protocols, researchers can efficiently synthesize this compound, a valuable and versatile building block for the discovery and development of novel therapeutic agents.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

The Versatile Building Block: 4-Amino-3-cyclopropylbenzoic Acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Amino-3-cyclopropylbenzoic acid is a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry. Its unique structural features—a reactive aromatic amine, a carboxylic acid handle for diverse coupling reactions, and a lipophilic cyclopropyl group—make it an attractive starting material for the construction of complex bioactive molecules. The cyclopropyl moiety, in particular, is a desirable feature in drug design as it can enhance metabolic stability, improve binding affinity to target proteins, and provide conformational rigidity. This application note will detail the use of this compound in the synthesis of kinase inhibitors, with a focus on the Janus kinase (JAK) inhibitor, Ritlecitinib (PF-06651600).

Physicochemical Properties and Reactivity

This compound is a crystalline solid. The amino group at the 4-position and the carboxylic acid at the 1-position of the benzene ring are the primary sites of reactivity, allowing for a wide range of chemical transformations. The cyclopropyl group at the 3-position is generally stable under many reaction conditions.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |

Application in the Synthesis of Ritlecitinib (PF-06651600)

A prominent example of the utility of this compound derivatives is in the synthesis of Ritlecitinib (PF-06651600), a potent and selective dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] Ritlecitinib has been investigated for the treatment of autoimmune diseases such as rheumatoid arthritis and alopecia areata.[1][3] The synthesis of Ritlecitinib showcases two key reactions involving the this compound core: amide bond formation and Buchwald-Hartwig amination .

Synthetic Workflow for Ritlecitinib Intermediate

The following diagram illustrates the key steps in the synthesis of a core intermediate of Ritlecitinib, starting from the methyl ester of this compound.

Caption: Synthetic workflow for a Ritlecitinib intermediate.

Experimental Protocols

The following are generalized protocols for the key reactions involved in the synthesis of Ritlecitinib, based on common synthetic methodologies for similar transformations.

Protocol 1: Amide Bond Formation

This protocol describes the coupling of Methyl 4-amino-3-cyclopropylbenzoate with a heterocyclic partner, a crucial step in building the core scaffold of many kinase inhibitors.

Materials:

-

Methyl 4-amino-3-cyclopropylbenzoate

-

4-Chloropyrimidine (or other suitable heterocyclic halide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 4-amino-3-cyclopropylbenzoate (1.0 eq) in anhydrous DMF, add 4-chloropyrimidine (1.1 eq) and DIPEA (3.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add HATU (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide intermediate.

| Reactant | Molar Eq. |

| Methyl 4-amino-3-cyclopropylbenzoate | 1.0 |

| 4-Chloropyrimidine | 1.1 |

| HATU | 1.2 |

| DIPEA | 3.0 |

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed cross-coupling reaction to introduce a substituted amine, completing the core structure of the Ritlecitinib intermediate.

Materials:

-

Amide Intermediate from Protocol 1

-

Substituted amine (e.g., a chiral piperidine derivative)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add the amide intermediate (1.0 eq), the substituted amine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-